3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone: is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to the phenyl ring and two methyl groups on the 2 and 4 positions of the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
The action, efficacy, and stability of 3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2,4-dimethylbenzoyl chloride is reacted with 3-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a boronic acid derivative of 2,4-dimethylphenyl and a halogenated derivative of 3-fluoropropiophenone. The reaction is catalyzed by palladium and requires a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-3’-chloropropiophenone
- 3-(2,4-Dimethylphenyl)-3’-bromopropiophenone
- 3-(2,4-Dimethylphenyl)-3’-iodopropiophenone
Comparison
Compared to its halogenated analogs, 3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGTXNSUJAYIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644682 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-96-9 |
Source
|
Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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